molecular formula C18H16N2O2S B10973005 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylcyclopropanecarboxamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylcyclopropanecarboxamide

Cat. No.: B10973005
M. Wt: 324.4 g/mol
InChI Key: PNGQTNOFXWGWDD-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylcyclopropanecarboxamide is a complex organic compound with a unique structure that includes a benzothiazole ring, a methoxy group, and a cyclopropane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylcyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. The methoxy group is introduced through methylation reactions, and the cyclopropane carboxamide moiety is added via cyclopropanation reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylcyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylcyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific enzymes or receptors.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxypropanamide

Uniqueness

Compared to similar compounds, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylcyclopropanecarboxamide stands out due to its unique cyclopropane carboxamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and specificity for certain molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C18H16N2O2S/c1-22-12-7-8-15-16(9-12)23-18(19-15)20-17(21)14-10-13(14)11-5-3-2-4-6-11/h2-9,13-14H,10H2,1H3,(H,19,20,21)

InChI Key

PNGQTNOFXWGWDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3C4=CC=CC=C4

Origin of Product

United States

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